Maropitant citrate

Catalog No.
S534561
CAS No.
359875-09-5
M.F
C38H50N2O9
M. Wt
678.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maropitant citrate

CAS Number

359875-09-5

Product Name

Maropitant citrate

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

Molecular Formula

C38H50N2O9

Molecular Weight

678.8 g/mol

InChI

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1

InChI Key

PGVSXRHFXJOMGW-YBZGWEFGSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Solubility

Soluble in DMSO

Synonyms

(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, (2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, 2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate, maropitant, maropitant citrate

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Description

The exact mass of the compound Maropitant citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Visceral Analgesia in Dogs and Cats

Peripheral Nerve Injury in Rats

Antiemetic in Dogs and Cats

Treatment of Acute Pain in Animals

Antiemetic in Combination with Other Drugs

Maropitant citrate is a neurokinin-1 receptor antagonist primarily used in veterinary medicine to treat motion sickness and vomiting in dogs and cats. Developed by Zoetis, it was first approved by the FDA in 2007 for dogs and later for cats in 2012. The compound mimics substance P, a neuropeptide involved in the vomiting reflex, thereby inhibiting its action at the NK-1 receptors located in the brain's vomiting center and chemoreceptor trigger zone .

The chemical formula of maropitant citrate is C32H40N2OC_{32}H_{40}N_{2}O, with a molar mass of approximately 468.685 g/mol . It is available in various forms, including tablets and injectable solutions, allowing for flexible administration depending on the clinical scenario.

Maropitant works by blocking the action of substance P, a neuropeptide involved in nausea and vomiting, by binding to the NK1 receptor []. Substance P is released in the brain in response to various stimuli that trigger nausea, and maropitant prevents its binding to the receptor, thereby inhibiting the vomiting reflex [].

Maropitant citrate is generally well-tolerated in dogs and cats at recommended doses []. However, some mild side effects like lethargy, diarrhea, and loss of appetite have been reported [].

The primary mechanism of action for maropitant citrate involves competitive antagonism at the neurokinin-1 receptors. By binding to these receptors, maropitant prevents substance P from eliciting its effects, which include triggering nausea and vomiting .

In terms of chemical stability, maropitant citrate is stable under normal conditions but may react with strong oxidizing agents. Its decomposition can release irritating or toxic fumes .

Maropitant citrate exhibits several biological activities beyond its anti-emetic effects. It has been shown to possess mild analgesic (pain-relieving), anti-anxiety, and anti-inflammatory properties . The drug effectively mitigates nausea induced by various stimuli, including motion sickness and emetic agents like apomorphine and cisplatin .

Pharmacokinetically, maropitant has a bioavailability of approximately 20-30% when administered orally to dogs but reaches about 90% with subcutaneous administration. It binds extensively to plasma proteins (99.5%) and undergoes hepatic metabolism primarily via cytochrome P450 enzymes .

The synthesis of maropitant citrate involves multiple steps that typically include:

  • Formation of the Core Structure: The initial step often involves creating the bicyclic framework characteristic of maropitant.
  • Functionalization: Subsequent reactions introduce functional groups that enhance receptor binding affinity.
  • Salt Formation: The final step usually involves converting maropitant into its citrate salt form to improve solubility and stability.

Specific synthetic routes are proprietary to pharmaceutical companies like Zoetis, but general organic synthesis techniques such as alkylation, acylation, and cyclization are commonly employed.

Maropitant citrate is primarily used as an anti-emetic agent in veterinary medicine. Its applications include:

  • Motion Sickness: Effective for preventing nausea associated with travel in pets.
  • Chemotherapy-Induced Nausea: Helps manage vomiting caused by cancer treatments.
  • Postoperative Nausea: Used to mitigate nausea following surgical procedures.
  • Chronic Conditions: Investigated for use in chronic conditions like inflammatory bowel disease and feline idiopathic cystitis .

Maropitant citrate can interact with various drugs due to its high protein binding capacity. Notable interactions include:

  • Non-Steroidal Anti-Inflammatory Drugs: Increased risk of adverse effects when combined due to similar protein binding profiles.
  • Antibiotics and Antifungals: Drugs like cimetidine, erythromycin, ketoconazole, and itraconazole can affect maropitant's efficacy by competing for metabolic pathways in the liver .
  • Other Medications: Caution is advised when used with other drugs that share metabolic pathways.

Adverse reactions are generally rare but can include vomiting, facial swelling, or neurological symptoms when interacting with other medications .

Several compounds share structural or functional similarities with maropitant citrate. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionPrimary UseUnique Features
OndansetronSerotonin receptor antagonistNausea/vomitingPrimarily used in humans; effective against chemotherapy-induced nausea.
MetoclopramideDopamine receptor antagonistGastrointestinal motilityShorter duration; not specifically for motion sickness.
AprepitantNeurokinin-1 receptor antagonistChemotherapy-induced nauseaUsed mainly in human medicine; longer half-life than maropitant.
GranisetronSerotonin receptor antagonistNausea/vomitingSimilar use as ondansetron but with different pharmacokinetics.

Maropitant's unique structure allows it to specifically target the neurokinin-1 receptors effectively while having additional analgesic properties not commonly found in other anti-emetics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

678.35163118 g/mol

Monoisotopic Mass

678.35163118 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LXN6S3999X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Tablets Dogs: For the prevention of nausea induced by chemotherapy. For the prevention of vomiting induced by motion sickness. For the prevention and treatment of vomiting, in conjunction with Cerenia solution for injection and in combination with other supportive measures. Solution for injectionDogs: For the treatment and prevention of nausea induced by chemotherapy. For the prevention of vomiting except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures. For the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphine. Cats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures.

Pharmacology

Maropitant Citrate is a neurokinin receptor antagonist with antiemetic activity. This agent is approved for veterinary use only.

MeSH Pharmacological Classification

Antiemetics

ATC Code

QA04AD90

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Tachykinin
TACR1 (NK1R) [HSA:6869] [KO:K04222]

Pictograms

Health Hazard Environmental Hazard

Corrosive;Health Hazard;Environmental Hazard

Wikipedia

Maropitant citrate

Use Classification

Veterinary drugs -> Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2024-04-14
1: Hay Kraus BL. Spotlight on the perioperative use of maropitant citrate. Vet Med (Auckl). 2017 Aug 24;8:41-51. doi: 10.2147/VMRR.S126469. eCollection 2017. Review. PubMed PMID: 30050855; PubMed Central PMCID: PMC6042506.
2: Steinbach JR, MacGuire J, Chang S, Dierks E, Roble GS. Assessment of pre-operative maropitant citrate use in macaque (Macaca fasicularis & Macaca mulatta) neurosurgical procedures. J Med Primatol. 2018 Jun;47(3):178-184. doi: 10.1111/jmp.12343. Epub 2018 Apr 2. PubMed PMID: 29611200.

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